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molecular formula C9H8ClIN2O B8454362 2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine

2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine

Cat. No. B8454362
M. Wt: 322.53 g/mol
InChI Key: MHKDGUCLLSEUPJ-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

The title compound was prepared in 45% yield from 2-chloro-4-iodo-furo[2,3-c]pyridin-7-ylamine and iodoethane by a procedure analogous to Intermediate 7. 1H NMR (400 MHz, CDCl3): δ 8.08 (s, 1 H), 6.47 (s, 1 H), 4.71 (br. s., 1 H), 3.59 (qd, J=5.6, 7.2 Hz, 2 H), 1.31 (t, J=7.2 Hz, 3 H); MS (ESI): 322.96, 324.96 [M+H]+; HPLC tR=3.75 min (ZQ3: polar—4 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[O:12][C:5]2=[C:6]([NH2:11])[N:7]=[CH:8][C:9]([I:10])=[C:4]2[CH:3]=1.I[CH2:14][CH3:15]>>[Cl:1][C:2]1[O:12][C:5]2=[C:6]([NH:11][CH2:14][CH3:15])[N:7]=[CH:8][C:9]([I:10])=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(=C(N=CC2I)N)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HPLC tR=3.75 min (ZQ3: polar—4 min)
Duration
4 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(=C(N=CC2I)NCC)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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